molecular formula C9H10Br2 B2462253 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene CAS No. 35510-00-0

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene

Cat. No.: B2462253
CAS No.: 35510-00-0
M. Wt: 277.987
InChI Key: JYKKCSSAVKMNOU-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene (CAS: 948550-74-1) is a halogenated aromatic compound featuring two bromine substituents: one at the 2-position and a bromomethyl group at the 5-position, alongside methyl groups at the 1- and 3-positions. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for constructing functionalized polymers and organometallic complexes . Its dual bromine substituents enhance electrophilic reactivity, enabling selective substitution reactions, while the methyl groups contribute to steric effects and lipophilicity.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKKCSSAVKMNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene). The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and precise control of reaction parameters ensures high efficiency and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Oxidation: Formation of brominated carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its brominated structure which imparts flame retardant properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active compounds with therapeutic properties.

    Chemical Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s brominated structure also makes it susceptible to oxidative and reductive transformations, allowing for the generation of a variety of functionalized derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

1,3-Dimethylbenzene Derivatives
  • 5-Bromo-1,3-dimethylbenzene (CAS: 556-96-7): Lacks the bromomethyl group, resulting in lower molecular weight (185.06 g/mol vs. 292.88 g/mol) and reduced electrophilic reactivity. It is primarily used as a non-polar anesthetic compound, interacting with cell membranes via lipophilic accumulation .
  • 2-Bromo-5-iodo-1,3-dimethylbenzene : Replaces the bromomethyl group with iodine, enhancing polarizability and enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine atom’s larger atomic radius increases steric hindrance, slowing reaction kinetics compared to bromine .
Bromomethyl-Substituted Analogs
  • 2,6-Dimethylbenzyl bromide (CAS: 611-18-5): Features a single bromomethyl group on a dimethylbenzene backbone. Its simpler structure facilitates nucleophilic substitutions (e.g., Grignard reactions) but lacks the dual reactivity of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene .
  • 2-Bromo-5-chloro-1,3-dimethylbenzene: Substitutes bromomethyl with chlorine, reducing molecular weight (239.93 g/mol) and altering toxicity profiles.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP (Predicted)
This compound 292.88 N/A Low in polar solvents ~3.5
5-Bromo-1,3-dimethylbenzene 185.06 ~200 Moderate in hydrocarbons ~2.8
2,6-Dimethylbenzyl bromide 199.09 ~250 Soluble in ethers ~2.5
2-Bromo-5-iodo-1,3-dimethylbenzene 296.95 N/A Low in water ~3.7

Toxicity and Environmental Impact

  • Non-Polar Anesthetic Toxicity: Like 1,3-dimethylbenzene derivatives, this compound may disrupt Na⁺ channels in cell membranes due to lipophilicity. However, bromine substituents likely increase acute toxicity compared to methyl or chloro analogs .
  • Synergistic Effects in Mixtures : Brominated aromatics often exhibit synergistic toxicity with other substituted benzenes (e.g., nitrobenzene or chlorobenzene), as shown in studies on Propsilocerus akamusi larvae. For example, mixtures with nitrobenzene showed additive effects (M = 1.66), while methylbenzene combinations exhibited synergism (M = 0.60) .

Key Research Findings

Reactivity Hierarchy : Bromomethyl groups undergo nucleophilic substitution faster than bromo substituents due to lower bond dissociation energy (C–Br vs. C–CH₂Br) .

Environmental Persistence : Brominated compounds like this compound are more resistant to microbial degradation than chlorinated analogs, increasing bioaccumulation risks .

Toxicity Classification: Classified as a non-polar anesthetic compound, it likely shares mechanisms with 1,3-dimethylbenzene but with amplified effects due to bromine’s electrophilicity .

Biological Activity

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. Its structure, characterized by multiple bromine substituents and methyl groups, influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈Br₃, with a molecular weight of approximately 249.09 g/mol. The presence of bromine atoms significantly affects its chemical properties, including reactivity and binding affinities with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds are known to inhibit cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered metabolic pathways and potential therapeutic effects.
  • Anticancer Activity : Research indicates that halogenated aromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve induction of apoptosis or disruption of cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that brominated compounds possess antimicrobial activity, potentially making them candidates for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Notable findings include:

  • CYP Enzyme Inhibition Studies :
    • A study demonstrated that related brominated compounds effectively inhibited CYP enzymes in vitro, suggesting that this compound may exhibit similar inhibitory effects.
  • Anticancer Activity :
    • Research published in Molecules highlighted the potential of halogenated benzene derivatives as anticancer agents. The study showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Efficacy :
    • A comparative analysis indicated that certain brominated compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a potential application for this compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameSimilarityKey Features
1-Bromo-4-fluoro-2-methylbenzene0.95Different substitution pattern affecting reactivity
1-Bromo-4,5-difluoro-2-methylbenzene0.88Additional fluorine atoms may enhance biological activity
1-Bromo-4-(bromomethyl)-2-fluorobenzene0.88Contains multiple bromine substituents
2-Bromo-5-fluoro-1,3-dimethylbenzene0.93Fluorine substitution alters electronic properties
2-Bromo-5-methoxy-1,3-dimethylbenzene0.91Methoxy group introduces different reactivity

This table illustrates how variations in substitution patterns can influence biological activity and potential applications.

Q & A

What are the optimal synthetic routes for 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, and how can regioselectivity be controlled?

Answer:
The synthesis typically involves bromination of a toluene derivative. For example, selective bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent like CCl₄. Regioselectivity is influenced by steric and electronic factors: the methyl group directs bromination to the para position, while steric hindrance from the 1,3-dimethyl groups limits over-bromination. Advanced methods may employ computational tools (DFT calculations) to predict transition states and optimize reaction conditions .

How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

Answer:
Multi-nuclear NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving substitution patterns. For instance, the bromomethyl proton appears as a singlet in ¹H NMR (δ ~4.3–4.6 ppm), while aromatic protons split based on coupling with adjacent substituents. X-ray crystallography provides definitive confirmation, as seen in structurally analogous halogenated benzene derivatives, where crystallographic data resolved positional isomers .

What experimental strategies mitigate competing side reactions during the synthesis of polyhalogenated benzene derivatives like this compound?

Answer:
Key strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce radical recombination in bromination reactions.
  • Protecting groups : Temporarily masking reactive sites (e.g., using silyl ethers) prevents undesired halogenation.
  • Catalytic selectivity : Transition metal catalysts (e.g., Pd) can direct cross-coupling reactions away from over-halogenation. Evidence from similar compounds (e.g., 5-Bromo-1,3-dichloro-2-methylbenzene) highlights the use of Pd(OAc)₂ to suppress side-product formation .

How should researchers address contradictory data in toxicity studies involving halogenated aromatic compounds?

Answer:
Contradictions often arise from differences in test models or concentration ranges. A tiered approach is recommended:

In vitro assays : Use standardized cell lines (e.g., HepG2) to assess acute toxicity.

QSAR modeling : Predict toxicity via quantitative structure-activity relationships, leveraging databases like EPA DSSTox .

Synergistic effect analysis : Binary mixture studies (e.g., M-value calculations) can identify antagonistic/synergistic interactions, as demonstrated in substituted benzene mixtures .

What role does this compound play in drug discovery, particularly in fragment-based ligand design?

Answer:
This compound serves as a versatile scaffold for introducing halogen bonds in protein-ligand interactions. For example:

  • Enzyme inhibition : The bromomethyl group can act as a covalent warhead targeting cysteine residues.
  • Pharmacophore optimization : Structural analogs (e.g., 2-Bromo-5-(trifluoromethoxy)pyridine) demonstrate enhanced binding affinity when halogen substituents occupy hydrophobic pockets .

How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

Answer:
Stability is highly solvent-dependent:

  • In DMSO : Decomposition occurs within 48 hours at room temperature due to radical formation.
  • Under inert atmosphere : Storage at –20°C in argon-purged vials extends stability to >6 months. Safety data for related brominated compounds (e.g., 3-Bromobenzaldehyde) recommend avoiding light and moisture to prevent hydrolysis .

What computational methods are effective in predicting the reactivity of brominated aromatic systems?

Answer:

  • DFT calculations : Predict reaction pathways for bromination and coupling steps (e.g., Fukui indices for electrophilic attack sites).
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics. Studies on 2-Bromo-5-chloro-1,3-difluorobenzene used MD to validate solvent choice (e.g., THF vs. DMF) .

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